1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE
Overview
Description
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the adamantyl group: This step involves the alkylation of the oxadiazole ring with an adamantyl halide in the presence of a strong base.
Nitration of the phenyl ring: The phenyl ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Acetylation: The final step involves the acetylation of the oxadiazole ring using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the substituents introduced, such as halogenated or aminated derivatives.
Scientific Research Applications
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The adamantyl group can enhance binding affinity due to its hydrophobic nature, while the nitrophenyl group can participate in π-π interactions with aromatic residues in the enzyme.
Comparison with Similar Compounds
Similar Compounds
2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.
Adamantyl-substituted oxadiazoles: Compounds with an adamantyl group attached to the oxadiazole ring, but with different substituents on the phenyl ring.
Uniqueness
1-[2-(ADAMANTAN-1-YL)-2-METHYL-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the adamantyl group enhances its hydrophobicity and stability, while the nitrophenyl group provides potential for various chemical modifications and interactions.
Properties
IUPAC Name |
1-[2-(1-adamantyl)-2-methyl-5-(3-nitrophenyl)-1,3,4-oxadiazol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-13(25)23-20(2,21-10-14-6-15(11-21)8-16(7-14)12-21)28-19(22-23)17-4-3-5-18(9-17)24(26)27/h3-5,9,14-16H,6-8,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJIAXJBVRIBOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])(C)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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